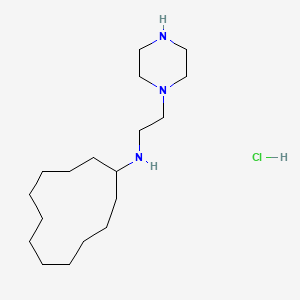

N-(2-piperazin-1-ylethyl)cyclododecanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-piperazin-1-ylethyl)cyclododecanamine;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-piperazin-1-ylethyl)cyclododecanamine;hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . These methods provide a variety of routes to obtain the desired piperazine derivatives.

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve the use of batch reaction vessels or flow (microwave) reactors. The reactions can proceed at room or higher temperatures in common solvents, involving heterogeneous catalysis by metal ions supported on commercial polymeric resins . This approach allows for the efficient and scalable production of piperazine derivatives.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-piperazin-1-ylethyl)cyclododecanamine;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include acyl reagents (chlorides, anhydrides), Michael acceptors (activated alkenes, alkynes), and others . The reactions typically occur under basic conditions, often involving the use of catalysts to facilitate the process.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions can yield protected piperazines .

Applications De Recherche Scientifique

N-(2-piperazin-1-ylethyl)cyclododecanamine;hydrochloride has a wide range of scientific research applications. It is used in the development of new pharmaceuticals, particularly in the treatment of infectious diseases such as tuberculosis . The compound’s ability to interact with various biological targets makes it a valuable tool in medicinal chemistry.

Mécanisme D'action

The mechanism of action of N-(2-piperazin-1-ylethyl)cyclododecanamine;hydrochloride involves its interaction with specific molecular targets and pathways. Piperazine compounds generally exert their effects by paralyzing parasites, allowing the host body to remove or expel the invading organism . This mechanism is particularly relevant in the treatment of parasitic infections.

Comparaison Avec Des Composés Similaires

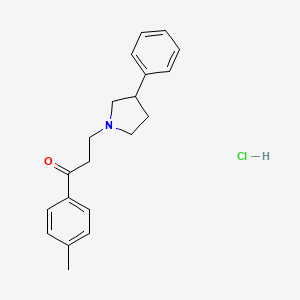

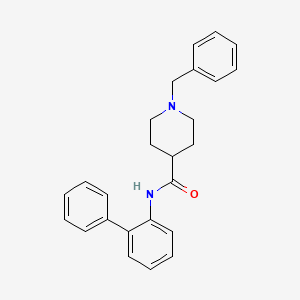

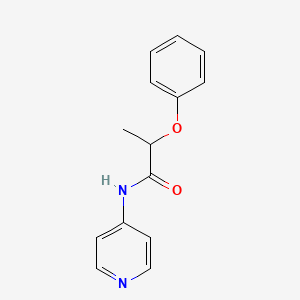

Similar Compounds: Similar compounds to N-(2-piperazin-1-ylethyl)cyclododecanamine;hydrochloride include other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Uniqueness: What sets this compound apart from other piperazine derivatives is its specific structure, which allows for unique interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Propriétés

IUPAC Name |

N-(2-piperazin-1-ylethyl)cyclododecanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N3.ClH/c1-2-4-6-8-10-18(11-9-7-5-3-1)20-14-17-21-15-12-19-13-16-21;/h18-20H,1-17H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXHKCOMSQMDPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)NCCN2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-phenylacetamide](/img/structure/B5045654.png)

![2-Ethoxyethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5045661.png)

![11-(6-chloro-4-oxo-4H-chromen-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5045673.png)

![2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol](/img/structure/B5045693.png)

![1-Benzyl-3-[[2-(2-prop-2-enylphenoxy)acetyl]amino]thiourea](/img/structure/B5045702.png)

![Ethyl 1-[[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(cyclopropylmethyl)piperidine-4-carboxylate](/img/structure/B5045713.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5045719.png)

![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5045727.png)

![4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B5045738.png)